molecular formula C19H14FIN2O5 B5909477 (5Z)-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione

(5Z)-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B5909477
M. Wt: 496.2 g/mol
InChI Key: HMMSPNWJNCLYJB-XFFZJAGNSA-N
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Description

(5Z)-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a hydroxy group, an iodine atom, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the diazinane ring: This can be achieved through a cyclization reaction involving appropriate amines and carbonyl compounds under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the diazinane intermediate.

    Iodination and ethoxylation: These steps can be carried out using iodine and ethyl alcohol in the presence of a catalyst to introduce the iodine and ethoxy groups, respectively.

    Final condensation: The final step involves the condensation of the intermediate with an aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as reducing the iodine to a hydrogen atom using reducing agents like sodium borohydride.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like thiols, amines, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the iodine atom could yield various substituted derivatives.

Scientific Research Applications

(5Z)-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide

Comparison

Compared to similar compounds, (5Z)-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. For instance, the presence of both iodine and fluorine atoms can enhance its reactivity and binding affinity to certain targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(5Z)-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FIN2O5/c1-2-28-15-9-10(8-13(21)16(15)24)7-11-17(25)22-19(27)23(18(11)26)14-6-4-3-5-12(14)20/h3-9,24H,2H2,1H3,(H,22,25,27)/b11-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMSPNWJNCLYJB-XFFZJAGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FIN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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